1-[(Tert-butoxy)carbonyl]-3-phenyl-1,4-dihydroazete-2-carboxylic acid
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Overview
Description
1-[(Tert-butoxy)carbonyl]-3-phenyl-1,4-dihydroazete-2-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group, a phenyl group, and a dihydroazete ring
Preparation Methods
The synthesis of 1-[(Tert-butoxy)carbonyl]-3-phenyl-1,4-dihydroazete-2-carboxylic acid typically involves the protection of amines using the Boc group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Other methods include using 4-dimethylaminopyridine (DMAP) as the base in acetonitrile solution . Industrial production methods often employ flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds .
Chemical Reactions Analysis
1-[(Tert-butoxy)carbonyl]-3-phenyl-1,4-dihydroazete-2-carboxylic acid undergoes several types of chemical reactions:
Oxidation and Reduction:
Substitution: The Boc group can be selectively cleaved in the presence of other protecting groups using reagents such as AlCl3.
Common Reagents and Conditions: Common reagents include di-tert-butyl dicarbonate, sodium hydroxide, DMAP, and trimethylsilyl iodide.
Scientific Research Applications
1-[(Tert-butoxy)carbonyl]-3-phenyl-1,4-dihydroazete-2-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(Tert-butoxy)carbonyl]-3-phenyl-1,4-dihydroazete-2-carboxylic acid involves the silylation of the carbonyl oxygen, elimination of tert-butyl iodide, methanolysis of the silyl ester to the carbamic acid, and finally decarboxylation to the amine . This sequence of reactions highlights the compound’s role as a protecting group in organic synthesis.
Comparison with Similar Compounds
1-[(Tert-butoxy)carbonyl]-3-phenyl-1,4-dihydroazete-2-carboxylic acid can be compared with other Boc-protected compounds such as:
- 1-[(Tert-butoxy)carbonyl]-3-phenylpiperidine-2-carboxylic acid
- 3-{1-[(Tert-butoxy)carbonyl]-5-(methoxycarbonyl)pyrrolidin-3-yl}
- 3-[(Tert-butoxycarbonyl)amino]bicyclo[1.1.1]pentane-1-carboxylic acid
These compounds share the Boc protecting group but differ in their core structures, leading to variations in their chemical reactivity and applications
Properties
Molecular Formula |
C15H17NO4 |
---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenyl-2H-azete-4-carboxylic acid |
InChI |
InChI=1S/C15H17NO4/c1-15(2,3)20-14(19)16-9-11(12(16)13(17)18)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,17,18) |
InChI Key |
MYXPYPIAWKDEND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=C1C(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
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